![molecular formula C18H21NO4S B492002 Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate CAS No. 670266-68-9](/img/structure/B492002.png)
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DEAB, and it is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate involves the reaction of 4-aminobenzoic acid with 2,5-diethylbenzenesulfonyl chloride followed by esterification with methanol.
Starting Materials
4-aminobenzoic acid, 2,5-diethylbenzenesulfonyl chloride, methanol, triethylamine, dichloromethane, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 4-aminobenzoic acid (1.0 eq) in dichloromethane and add triethylamine (1.1 eq) while stirring., Step 2: Add 2,5-diethylbenzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add water to the reaction mixture and extract the product with dichloromethane., Step 4: Wash the organic layer with sodium bicarbonate solution, then with water, and dry over sodium sulfate., Step 5: Concentrate the organic layer and dissolve the residue in methanol., Step 6: Add sodium bicarbonate to the methanol solution to neutralize the acid and stir for 1 hour., Step 7: Filter the solution and concentrate the filtrate to obtain the product as a white solid.
科学研究应用
DEAB has been widely used in scientific research due to its potent inhibitory effect on Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes. Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes play a crucial role in the metabolism of alcohol and other toxic aldehydes, and their inhibition has been linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. DEAB has been used to study the role of Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes in these diseases, and it has shown promising results in preclinical studies.
作用机制
DEAB inhibits Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes by binding to the active site of the enzyme and preventing the conversion of toxic aldehydes into non-toxic acids. This inhibition leads to the accumulation of toxic aldehydes, which can induce cell death and impair cellular functions. The mechanism of action of DEAB has been extensively studied, and it has been shown to be a potent and selective inhibitor of Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes.
生化和生理效应
DEAB has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. DEAB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.
实验室实验的优点和局限性
DEAB has several advantages for lab experiments, including its high potency and selectivity for Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes, its ease of synthesis, and its stability under various conditions. However, DEAB also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
For DEAB research include the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the evaluation of its therapeutic potential in clinical trials. DEAB may also have potential applications in drug discovery and development, as it can be used to screen for compounds that target Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate enzymes.
属性
IUPAC Name |
methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-13-6-7-14(5-2)17(12-13)24(21,22)19-16-10-8-15(9-11-16)18(20)23-3/h6-12,19H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZBXXRDHYHNPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

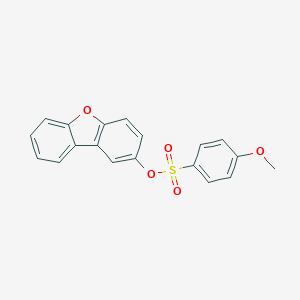
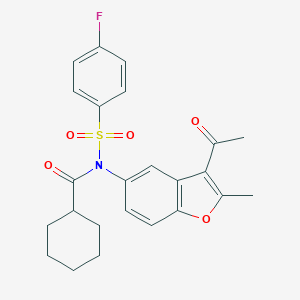
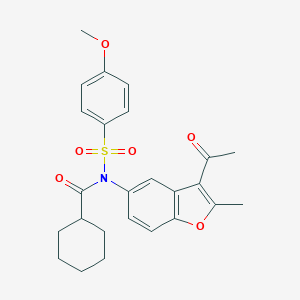
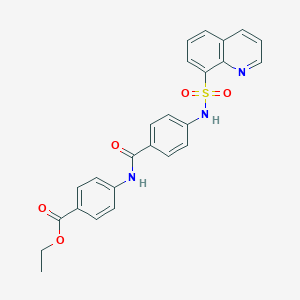
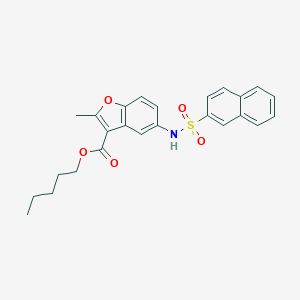
![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491981.png)
![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)
![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)
![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)